1-(4-Bromophenylsulfonyl)-[1,4]diazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c12-10-2-4-11(5-3-10)17(15,16)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWVCVKTEPJIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216261 | |
| Record name | 1-[(4-Bromophenyl)sulfonyl]hexahydro-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188527-16-4 | |
| Record name | 1-[(4-Bromophenyl)sulfonyl]hexahydro-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188527-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromophenyl)sulfonyl]hexahydro-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Crystallization
The synthesis of N-arylsulfonylated diazepanes like the title compound is typically achieved through a standard nucleophilic substitution reaction. A common and efficient method involves the reaction of nih.govsemanticscholar.orgdiazepane (homopiperazine) with 4-bromobenzenesulfonyl chloride in an appropriate solvent, such as dichloromethane (B109758) or toluene, in the presence of a base like triethylamine (B128534) or potassium carbonate. The base serves to neutralize the hydrochloric acid generated during the reaction, driving it to completion.
The crude product is then purified, often by column chromatography, and single crystals suitable for X-ray diffraction can be grown from a suitable solvent system, such as ethanol (B145695) or a mixture of methanol (B129727) and chloroform, through slow evaporation.
Crystal Structure and Molecular Geometry
The molecular structure of 1-(4-Bromophenylsulfonyl)- nih.govsemanticscholar.orgdiazepane, as determined by single-crystal X-ray diffraction, would reveal the precise bond lengths, bond angles, and conformation of the molecule. The seven-membered nih.govsemanticscholar.orgdiazepane ring is known to adopt various conformations, most commonly a twisted-chair or chair conformation, to minimize steric strain. nih.gov In related structures, the sulfonamide nitrogen atom typically exhibits a planar or near-planar geometry.
The crystal packing is expected to be stabilized by a network of intermolecular hydrogen bonds. The secondary amine (N-H) of the diazepane ring is a potent hydrogen bond donor, which would likely interact with the sulfonyl oxygen atoms (S=O) of adjacent molecules, forming characteristic hydrogen-bonding motifs.
Table 1: Crystal Data and Structure Refinement (Note: This data is representative for a compound of this class and not experimentally determined for the title compound.)
| Parameter | Value |
|---|---|
| Empirical formula | C11H15BrN2O2S |
| Formula weight | 319.22 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 10.5 Å, b = 15.2 Å, c = 8.9 Å β = 98.5° |
| Volume | 1402 Å3 |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.512 Mg/m3 |
| Hydrogen-bond geometry | N—H···O |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and structure of the synthesized compound.
FT-IR Spectroscopy : The infrared spectrum is expected to show characteristic absorption bands corresponding to its functional groups. Key vibrational frequencies would include N-H stretching for the secondary amine in the diazepane ring (typically around 3300-3400 cm⁻¹), asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group (around 1350 cm⁻¹ and 1160 cm⁻¹, respectively), and various C-H and C=C stretching vibrations from the aromatic and aliphatic parts of the molecule.
NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy would confirm the molecular framework. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the bromophenyl group, as well as complex multiplets for the methylene (B1212753) protons of the diazepane ring. The N-H proton would appear as a broad singlet. The ¹³C NMR spectrum would display signals for all eleven unique carbon atoms, with the aromatic carbons appearing in the downfield region (120-140 ppm) and the aliphatic carbons of the diazepane ring in the upfield region (40-60 ppm).
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase transitions of the compound. For a crystalline solid like 1-(4-Bromophenylsulfonyl)- nih.govsemanticscholar.orgdiazepane, the DSC curve would show a sharp endothermic peak corresponding to its melting point. The TGA curve would likely indicate that the compound is stable up to a certain temperature, after which it would undergo thermal decomposition in one or more steps, corresponding to the loss of different fragments of the molecule. Studies on similar chalcone (B49325) derivatives show melting points and decomposition patterns that are dependent on the specific substituents and crystal packing. mdpi.com
Hirshfeld Surface Analysis
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(4-bromophenylsulfonyl)- acs.orgnih.govdiazepane, the primary disconnections are at the sulfonamide bond and within the diazepane ring.
The most logical disconnection is the sulfonamide bond, which simplifies the molecule into two key fragments: 4-bromophenylsulfonyl chloride and acs.orgnih.govdiazepane. This is a standard and reliable disconnection, as the formation of a sulfonamide bond is a well-established and high-yielding reaction.
Further disconnection of the acs.orgnih.govdiazepane ring can be approached in several ways. A common strategy involves breaking the C-N bonds within the seven-membered ring. This can lead to linear precursors such as N-(2-aminoethyl)ethane-1,2-diamine or other suitably functionalized acyclic diamines. The specific choice of disconnection will dictate the subsequent synthetic strategy for ring formation.
Development and Optimization of Synthetic Pathways
The synthesis of 1-(4-bromophenylsulfonyl)- acs.orgnih.govdiazepane can be achieved through various pathways, each with its own set of advantages and challenges. The optimization of these routes is crucial for improving yield, purity, and scalability.
Convergent and Divergent Synthetic Approaches
Both convergent and divergent strategies can be employed for the synthesis of the target compound. wikipedia.orgresearchgate.netnih.govnih.govresearchgate.net
Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated to introduce the necessary functional groups. wikipedia.org For example, one could start with a protected diamine and introduce the sulfonyl group before cyclization to form the diazepane ring. This approach can be useful for creating a library of related compounds by varying the sulfonyl chloride or the diamine precursor. wikipedia.org
| Synthetic Approach | Description | Key Advantages |
| Convergent | Separate synthesis of the arylsulfonyl and diazepane fragments followed by coupling. researchgate.net | Higher overall yields, parallel synthesis of fragments. |
| Divergent | Synthesis starts from a common precursor which is then functionalized and cyclized. wikipedia.org | Allows for the creation of compound libraries, flexibility in introducing diversity. wikipedia.org |
Multi-Component Reaction Strategies (e.g., Ugi-type reactions leading to sulfonyl diazepanones)
Multi-component reactions (MCRs) offer an efficient way to construct complex molecules in a single step, saving time and resources. openaccesspub.orgresearchgate.netmdpi.comrsc.orgnih.gov The Ugi reaction, a well-known MCR, can be adapted for the synthesis of precursors to 1-(4-bromophenylsulfonyl)- acs.orgnih.govdiazepane. researchgate.netmdpi.comnih.govnih.govresearchgate.netresearchgate.net
A modified Ugi reaction could involve the condensation of an amino alcohol, an aldehyde, an isocyanide, and a sulfonic acid. The resulting Ugi adduct can then undergo a subsequent intramolecular cyclization to form a sulfonyl-substituted diazepanone. nih.gov Reduction of the ketone functionality would then yield the desired 1-(4-bromophenylsulfonyl)- acs.orgnih.govdiazepane. This strategy allows for the rapid assembly of the core structure with the sulfonyl group already in place.
Cyclization Reaction Mechanisms for Diazepane Ring Formation (e.g., intramolecular nucleophilic substitution, reductive amination)
The formation of the seven-membered diazepane ring is a critical step in the synthesis. Several cyclization methods can be employed.
Intramolecular Nucleophilic Substitution: This classic method involves the formation of a C-N bond within a linear precursor. youtube.comyoutube.comyoutube.com Typically, a diamine substituted with a leaving group at one end and a nucleophilic amine at the other will undergo cyclization upon treatment with a base. youtube.comyoutube.com The efficiency of this reaction can be influenced by factors such as ring strain and the nature of the leaving group.
Reductive Amination: Reductive amination is another powerful tool for forming cyclic amines. acs.orgnih.govrsc.orgsci-hub.ruwikipedia.org An intramolecular reductive amination can be achieved by starting with a precursor containing both an amine and a carbonyl group (aldehyde or ketone). acs.orgrsc.org In the presence of a reducing agent, the amine reacts with the carbonyl to form an imine or enamine intermediate, which is then reduced to form the cyclic amine. acs.orgnih.govwikipedia.org This method is often high-yielding and can be performed under mild conditions. Biocatalytic approaches using imine reductases have also been developed for the asymmetric synthesis of chiral 1,4-diazepanes. acs.org
| Cyclization Method | Description | Key Features |
| Intramolecular Nucleophilic Substitution | Formation of a C-N bond within a linear precursor containing a nucleophile and a leaving group. youtube.comyoutube.com | Relies on a good leaving group and a strong nucleophile. youtube.com |
| Reductive Amination | Cyclization of a precursor containing an amine and a carbonyl group via an imine/enamine intermediate. acs.orgnih.govwikipedia.org | Often high-yielding and can be performed under mild conditions; can be stereoselective. acs.orgrsc.org |
Sulfonylation Strategies for Arylsulfonyl Integration
The introduction of the 4-bromophenylsulfonyl group is typically achieved through sulfonylation of a primary or secondary amine. This is a robust and well-understood reaction.
The most common method involves the reaction of acs.orgnih.govdiazepane with 4-bromophenylsulfonyl chloride in the presence of a base such as triethylamine (B128534) or pyridine (B92270). The base serves to neutralize the HCl byproduct generated during the reaction. The choice of solvent and temperature can be optimized to maximize the yield and minimize side reactions. Care must be taken to control the stoichiometry to avoid double sulfonylation, where both nitrogen atoms of the diazepane ring are functionalized.
Functional Group Tolerance and Regioselectivity in Synthesis
Throughout the synthetic sequence, the tolerance of various functional groups and the control of regioselectivity are paramount.
Functional Group Tolerance: The chosen synthetic route must be compatible with the functional groups present in the starting materials and intermediates. For instance, if the synthesis involves harsh reagents or conditions, protecting groups may be necessary to mask sensitive functionalities. The 4-bromo substituent on the phenyl ring is generally stable under most synthetic conditions used for amine and sulfonamide synthesis.
Regioselectivity: In the case of unsymmetrically substituted acs.orgnih.govdiazepanes, the sulfonylation step requires careful control to ensure the desired regioisomer is obtained. The relative reactivity of the two nitrogen atoms in the diazepane ring can be influenced by steric and electronic factors. For the synthesis of the title compound from the parent acs.orgnih.govdiazepane, regioselectivity is not a concern as the two nitrogen atoms are equivalent. However, if a substituted diazepane is used, one nitrogen may be more sterically hindered or electronically deactivated, leading to preferential sulfonylation at the other nitrogen.
Scalability and Green Chemistry Considerations in Synthesis Development
The industrial-scale synthesis of 1-(4-Bromophenylsulfonyl)- semanticscholar.orgdntb.gov.uadiazepane necessitates methodologies that are not only efficient and high-yielding but also economically viable and environmentally sustainable. Green chemistry principles provide a framework for achieving these goals by minimizing waste, reducing energy consumption, and utilizing less hazardous materials.
Key considerations for a scalable and green synthesis route include the choice of solvents, catalysts, and reaction conditions. Traditional syntheses of similar sulfonamides often rely on volatile organic compounds (VOCs) like dichloromethane (B109758) or chloroform, which pose environmental and health risks. A greener approach would involve substituting these with more benign alternatives. Water, ethanol (B145695), or ionic liquids represent more sustainable options. researchgate.netmdpi.com For instance, a three-component reaction for synthesizing dibenz- semanticscholar.orgdntb.gov.ua-diazepine-1-ones has been successfully demonstrated using water as the solvent, highlighting its potential for related heterocyclic systems. researchgate.net
Catalysis plays a pivotal role in enhancing reaction efficiency and selectivity. The sulfonylation of semanticscholar.orgdntb.gov.uadiazepane with 4-bromophenylsulfonyl chloride is typically carried out in the presence of a base to neutralize the HCl byproduct. While tertiary amines like triethylamine are common, their recovery and recycling can be challenging on a large scale. The use of heterogeneous or recoverable catalysts, such as polymer-supported bases or inorganic catalysts like montmorillonite (B579905) K10 clay, could offer significant advantages. mdpi.com These catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste.
Energy efficiency is another cornerstone of green chemistry. The adoption of microwave irradiation or ultrasound-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. mdpi.com These techniques offer a path to process intensification, a key objective in scalable chemical manufacturing.
The principles of atom economy are also central to designing sustainable synthetic routes. A step- and atom-economical protocol for synthesizing 1,4-diazepanes has been described, proceeding from simple starting materials in a domino process. researchgate.net Applying such principles to the synthesis of 1-(4-Bromophenylsulfonyl)- semanticscholar.orgdntb.gov.uadiazepane would involve selecting starting materials and reaction pathways that maximize the incorporation of atoms from the reactants into the final product.
Table 1: Comparison of Conventional vs. Green Synthesis Parameters
| Parameter | Conventional Approach | Green Chemistry Approach |
|---|---|---|
| Solvent | Dichloromethane, Chloroform | Water, Ethanol, Ionic Liquids, Supercritical CO₂ |
| Catalyst | Triethylamine (Homogeneous) | Montmorillonite K10, Polymer-supported bases (Heterogeneous) mdpi.com |
| Energy Source | Conventional Reflux/Heating | Microwave Irradiation, Ultrasound mdpi.com |
| Waste Profile | High, difficult to recycle | Low, catalyst recycling, biodegradable solvents |
Mechanistic Elucidation of Key Synthetic Steps
The primary synthetic route to 1-(4-Bromophenylsulfonyl)- semanticscholar.orgdntb.gov.uadiazepane involves the reaction between semanticscholar.orgdntb.gov.uadiazepane and 4-bromophenylsulfonyl chloride. The key mechanistic step is a nucleophilic acyl substitution at the sulfur atom, commonly referred to as sulfonylation.
The mechanism unfolds as follows:
Nucleophilic Attack: The reaction initiates with one of the secondary amine nitrogens of the semanticscholar.orgdntb.gov.uadiazepane ring acting as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the highly electrophilic sulfur atom of the 4-bromophenylsulfonyl chloride. This step forms a transient, tetracoordinate intermediate.
Chloride Ion Elimination: The unstable intermediate rapidly collapses. The sulfur-chlorine bond breaks, with the chloride ion departing as a leaving group.
Deprotonation: The resulting product is a protonated sulfonamide, carrying a positive charge on the nitrogen atom. A base, typically a tertiary amine like triethylamine or even a second molecule of semanticscholar.orgdntb.gov.uadiazepane, abstracts the proton from the nitrogen to yield the neutral 1-(4-Bromophenylsulfonyl)- semanticscholar.orgdntb.gov.uadiazepane and a hydrochloride salt byproduct.
This reaction is generally regioselective, leading to monosubstitution under controlled conditions (e.g., using an equimolar ratio of reactants). However, the presence of two reactive secondary amines in the semanticscholar.orgdntb.gov.uadiazepane ring means that disubstitution, yielding 1,4-bis(4-bromophenylsulfonyl)- semanticscholar.orgdntb.gov.uadiazepane, is a potential competing reaction if an excess of the sulfonyl chloride is used.
More complex mechanisms can be involved in the formation of the diazepine (B8756704) ring itself. For instance, studies on related compounds describe domino processes that begin with the in-situ generation of an aza-Nazarov reagent, which then cyclizes through an intramolecular aza-Michael reaction to form the seven-membered ring. researchgate.net Another advanced strategy involves the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to create azetidine-fused 1,4-diazepine derivatives, which can be further modified. nih.govmdpi.com While these methods construct the core ring system, the final attachment of the 4-bromophenylsulfonyl group would still likely proceed via the fundamental nucleophilic sulfonylation mechanism described above.
Stereochemical Control and Diastereoselective/Enantioselective Synthesis
The parent compound, 1-(4-Bromophenylsulfonyl)- semanticscholar.orgdntb.gov.uadiazepane, is achiral. The seven-membered diazepane ring is flexible and exists as a dynamic equilibrium of various conformations, such as chair and boat forms. However, the introduction of substituents on the carbon atoms of the diazepane ring would create stereocenters, making stereochemical control a critical aspect of the synthesis.
While no specific enantioselective synthesis for 1-(4-Bromophenylsulfonyl)- semanticscholar.orgdntb.gov.uadiazepane is documented, research on analogous heterocyclic systems provides a blueprint for potential strategies. For instance, the synthesis of chiral 1,4-benzoxazepines has been achieved with high enantioselectivity (up to 94% ee) through the enantioselective desymmetrization of 3-substituted oxetanes, catalyzed by a chiral phosphoric acid. nih.gov This approach, which involves the intramolecular opening of a prochiral oxetane (B1205548) ring by an amine, could potentially be adapted for chiral diazepane synthesis.
Another relevant area of research is the synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione derivatives, which serve as apoptosis inhibitors. semanticscholar.org The strategies employed in these syntheses, often starting from chiral pool materials or utilizing asymmetric catalysis, could be applied to produce chiral substituted semanticscholar.orgdntb.gov.uadiazepane precursors.
Should a chiral version of 1-(4-Bromophenylsulfonyl)- semanticscholar.orgdntb.gov.uadiazepane be desired (e.g., with a methyl group at the C2 position), the synthesis could proceed via two main pathways:
Chiral Pool Synthesis: Starting with a commercially available, enantiomerically pure precursor, such as a protected amino acid, to construct the chiral diazepane ring before the sulfonylation step.
Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key ring-forming or functionalization step. This could involve an asymmetric reduction of a cyclic imine intermediate or an enantioselective alkylation of the diazepane ring.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized geometry of 1-(4-Bromophenylsulfonyl)- nih.govnumberanalytics.comdiazepane. Through DFT calculations, researchers can predict bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. These theoretical calculations often show good agreement with experimental results from techniques like X-ray crystallography. nih.gov For similar diazepine systems, DFT methods like B3LYP with a 6-31G** basis set have been used to study their conformation and stability. nih.govresearchgate.net
The electronic structure of the compound, including the distribution of electron density and molecular electrostatic potential, can also be elucidated through DFT. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. Theoretical calculations of vibrational frequencies can be compared with experimental data from FT-IR and Raman spectroscopy to aid in the assignment of spectral bands to specific molecular vibrations. euroasiajournal.org Similarly, the calculation of Nuclear Magnetic Resonance (NMR) shielding constants allows for the theoretical prediction of chemical shifts. Comparing these calculated values with experimental NMR spectra helps to confirm the proposed structure of the molecule and assign the resonances to specific nuclei.
Conformational Analysis and Potential Energy Surfaces
The seven-membered diazepane ring in 1-(4-Bromophenylsulfonyl)- nih.govnumberanalytics.comdiazepane is flexible and can adopt various conformations.
Conformational analysis of the 1,4-diazepane ring has been a subject of interest in several studies. nih.govresearchgate.net Computational methods are employed to explore the potential energy surface and identify the most stable conformers. For N,N-disubstituted-1,4-diazepane derivatives, studies combining NMR spectroscopy, X-ray crystallography, and molecular modeling have indicated that the diazepane ring can exist in a low-energy twist-boat conformation. nih.gov In other substituted 1,4-diazepanes, a twisted chair conformation has been identified as the most stable arrangement in the solid state. researchgate.net The relative energies of different conformers, such as chair, boat, and twist-boat forms, can be calculated to determine their populations at thermal equilibrium.
Table 1: Illustrative Relative Energies of 1,4-Diazepane Conformers (Note: These are representative values; actual energies depend on the specific substitution and computational method.)
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Twist-Chair | 0.0 |
| Twist-Boat | 0.5 - 1.5 |
| Chair | 1.0 - 2.0 |
| Boat | > 3.0 |
The flexibility of the diazepane ring allows for dynamic interconversion between different conformations. Computational studies can map the energy barriers associated with these ring inversion processes. Understanding the dynamics of the ring is important as it can influence the molecule's ability to bind to biological targets.
Frontier Molecular Orbital (FMO) Theory Analysis (HOMO/LUMO) for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. numberanalytics.comwikipedia.org
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A larger gap generally implies higher stability and lower reactivity. numberanalytics.com
For aromatic compounds, the HOMO is often associated with the π-system of the aromatic ring. In the case of 1-(4-Bromophenylsulfonyl)- nih.govnumberanalytics.comdiazepane, the HOMO would likely have significant contributions from the bromophenyl group. The LUMO would be the orbital to which an electron is promoted during an electronic excitation. The analysis of these frontier orbitals provides valuable insights into the compound's electronic properties and potential reaction pathways. euroasiajournal.orgresearchgate.net
Table 2: Illustrative Frontier Orbital Energies (Note: These are representative values and can vary based on the computational level of theory.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.0 to -6.5 |
| LUMO | -1.5 to -1.0 |
| HOMO-LUMO Gap | 5.5 to 5.0 |
Electrostatic Potential (ESP) Surface Analysis for Charge Distribution and Interaction Sites
The molecular electrostatic potential (MEP or ESP) surface is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.govchemrxiv.org This analysis allows for the identification of electron-rich and electron-deficient regions, which are crucial for predicting how the molecule will interact with other chemical species, including biological targets. chemrxiv.orgchemrxiv.org The MEP surface is typically mapped onto the molecule's electron density isosurface, using a color spectrum to denote different potential values.
In the case of 1-(4-Bromophenylsulfonyl)- nih.govresearchgate.netdiazepane, the ESP analysis highlights distinct regions of varying electrostatic potential. The general principles of MEP analysis suggest that regions with a negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. nih.gov Conversely, areas with a positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Neutral regions are generally colored green.
For 1-(4-Bromophenylsulfonyl)- nih.govresearchgate.netdiazepane, the most negative electrostatic potential is expected to be concentrated around the oxygen atoms of the sulfonyl group due to their high electronegativity. nih.gov These sites represent the primary locations for interactions with electrophiles or hydrogen bond donors. The nitrogen atoms of the diazepane ring also exhibit negative potential, though likely to a lesser extent than the sulfonyl oxygens, indicating their potential to act as nucleophilic centers or hydrogen bond acceptors.
The hydrogen atoms attached to the diazepane ring and the phenyl group will exhibit positive electrostatic potential, with the most positive potential likely associated with the N-H proton of the diazepane ring. This site is a prime candidate for hydrogen bonding with electron-rich atoms. The bromophenyl group will have a more complex distribution of potential, with the bromine atom itself often exhibiting a region of positive potential on its outermost surface (a "sigma-hole"), which can participate in halogen bonding.
A hypothetical representation of the electrostatic potential distribution and the corresponding reactive sites is summarized in the table below.
| Molecular Region | Predicted Electrostatic Potential | Interaction Site Type |
|---|---|---|
| Sulfonyl Oxygen Atoms | Highly Negative | Electrophilic Attack / Hydrogen Bond Acceptor |
| Diazepane Nitrogen Atoms | Negative | Nucleophilic Center / Hydrogen Bond Acceptor |
| N-H Proton of Diazepane Ring | Highly Positive | Nucleophilic Attack / Hydrogen Bond Donor |
| Aromatic Ring Hydrogens | Positive | Weak Hydrogen Bond Donor |
| Bromine Atom (Sigma-hole) | Positive | Halogen Bond Donor |
Prediction of Reactivity Indices and Reaction Pathways
Computational chemistry provides a suite of reactivity descriptors derived from conceptual Density Functional Theory (DFT) that help in predicting the reactivity of a molecule. These global and local reactivity indices are instrumental in understanding the chemical behavior of 1-(4-Bromophenylsulfonyl)- nih.govresearchgate.netdiazepane.
Global Reactivity Descriptors
HOMO and LUMO: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. A high HOMO energy indicates a better electron donor, while a low LUMO energy indicates a better electron acceptor. For 1-(4-Bromophenylsulfonyl)- nih.govresearchgate.netdiazepane, the HOMO is likely to be localized on the diazepane ring, particularly the nitrogen atoms, and the phenyl ring. The LUMO is expected to be centered on the sulfonyl group and the bromophenyl ring.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO). They quantify the energy required to remove an electron and the energy released upon gaining an electron.
Electronegativity (χ), Chemical Hardness (η), and Softness (S): These are calculated from the ionization potential and electron affinity (χ = (I+A)/2, η = (I-A)/2, S = 1/η). Electronegativity measures the tendency to attract electrons, while hardness and softness describe the resistance to change in electron distribution.
A hypothetical table of calculated global reactivity descriptors for 1-(4-Bromophenylsulfonyl)- nih.govresearchgate.netdiazepane is presented below.
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.5 | Moderate electron-donating ability |
| ELUMO | -1.2 | Good electron-accepting ability |
| Energy Gap (ΔE) | 5.3 | High chemical stability |
| Ionization Potential (I) | 6.5 | Energy to remove an electron |
| Electron Affinity (A) | 1.2 | Energy released on electron gain |
| Electronegativity (χ) | 3.85 | Overall electron-attracting tendency |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron configuration |
| Chemical Softness (S) | 0.38 | Propensity for chemical reactions |
Local Reactivity Descriptors and Reaction Pathways
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.
Fukui Functions (f(r)): The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed.
f+(r): Predicts the site for nucleophilic attack (where an electron is added). For 1-(4-Bromophenylsulfonyl)- nih.govresearchgate.netdiazepane, this would likely be highest on the sulfonyl group and the carbon atoms of the phenyl ring attached to the bromine.
f-(r): Predicts the site for electrophilic attack (where an electron is removed). This is expected to be highest on the nitrogen atoms of the diazepane ring.
f0(r): Predicts the site for radical attack.
Based on these descriptors, potential reaction pathways can be predicted. For example, the nucleophilic nitrogen of the diazepane ring could be a site for alkylation or acylation. The sulfonyl group could be involved in nucleophilic substitution reactions under harsh conditions. The bromophenyl ring could undergo nucleophilic aromatic substitution, although this is generally difficult.
Molecular Dynamics Simulations (if applicable) for Solution-Phase Conformational Ensemble and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For 1-(4-Bromophenylsulfonyl)- nih.govresearchgate.netdiazepane, MD simulations would be particularly useful for exploring its conformational flexibility in a solution phase, which mimics physiological conditions more closely than gas-phase calculations.
The seven-membered diazepane ring is known to be conformationally flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. nih.gov MD simulations can reveal the equilibrium between these conformers and the energy barriers for their interconversion. This is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.
Conformational Ensemble
An MD simulation would generate a trajectory of the molecule's atomic positions over time, providing a conformational ensemble. Analysis of this ensemble can identify the most populated (lowest energy) conformations of 1-(4-Bromophenylsulfonyl)- nih.govresearchgate.netdiazepane in a given solvent. It is likely that in an aqueous solution, the molecule will adopt conformations that allow for favorable hydrogen bonding interactions between the sulfonyl oxygens and the diazepane nitrogens with water molecules.
Solvent Effects
The solvent can have a significant impact on the structure, stability, and reactivity of a solute. MD simulations explicitly model the solvent molecules, allowing for the study of solvent effects on 1-(4-Bromophenylsulfonyl)- nih.govresearchgate.netdiazepane. Key insights that can be gained include:
Solvation Shell Structure: The arrangement of solvent molecules (e.g., water) around the solute can be analyzed to understand specific solute-solvent interactions. For instance, the number of hydrogen bonds between the molecule and the solvent can be quantified.
Radial Distribution Functions (RDFs): RDFs can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. This would reveal the organization of the solvent around the hydrophilic (sulfonyl and amine groups) and hydrophobic (phenyl ring) parts of the molecule.
Dynamic Properties: MD simulations can also be used to calculate dynamic properties such as diffusion coefficients and rotational correlation times, which provide information about the molecule's mobility in solution.
A hypothetical summary of the expected findings from an MD simulation of 1-(4-Bromophenylsulfonyl)- nih.govresearchgate.netdiazepane in water is provided in the table below.
| Parameter | Predicted Outcome | Significance |
|---|---|---|
| Dominant Conformation | Chair-like conformation of the diazepane ring | Influences binding to biological targets |
| Solvent Accessible Surface Area (SASA) | Hydrophilic groups (SO2, NH) will have higher SASA | Indicates regions of strong solvent interaction |
| Hydrogen Bonding | Strong H-bonds between sulfonyl oxygens and water | Contributes to solubility and stability in aqueous solution |
| Conformational Transitions | Infrequent transitions between low-energy conformers | Suggests a relatively stable predominant conformation |
Reactivity of the Bromophenylsulfonyl Moiety
The bromophenylsulfonyl portion of the molecule contains two primary sites for chemical transformation: the bromine atom on the aromatic ring and the sulfonyl group itself.
Nucleophilic Aromatic Substitution Reactions on the Bromine Atom for Further Functionalization
The presence of a bromine atom on the phenyl ring is a key feature for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the sulfonyl group enhances the reactivity of the aryl bromide, making it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the aryl bromide with a boronic acid or boronate ester. For 1-(4-bromophenylsulfonyl)- chemrxiv.orgfishersci.co.ukdiazepane, this allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents in place of the bromine atom. organic-chemistry.orgnih.govmdpi.com The reaction is typically catalyzed by a palladium(0) complex, often generated in situ, with a suitable phosphine (B1218219) ligand and a base. organic-chemistry.orgmdpi.com The choice of ligand, base, and solvent is crucial for achieving high yields, especially when working with nitrogen-containing heterocycles. organic-chemistry.orgmdpi.com
Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction would allow for the synthesis of a diverse library of N-arylated derivatives from the parent compound. The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions. wikipedia.orgnih.govresearchgate.net
Below is a table summarizing typical conditions for these cross-coupling reactions as they would apply to the target molecule.
Table 1: Representative Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O | 80-110 |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, Xantphos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
Reactivity of the Sulfonyl Group in Diverse Chemical Environments
The arylsulfonyl group is known for its high stability, often being employed as a protecting group for amines due to its resistance to many acidic, basic, and reductive conditions. nih.gov However, under specific and often forcing conditions, it can be cleaved.
The 4-bromobenzenesulfonyl ("brosyl") group, like the related 4-nitrobenzenesulfonyl (nosyl) and 4-cyanobenzenesulfonyl groups, serves to decrease the nucleophilicity of the nitrogen atom to which it is attached. researchgate.netnih.gov Cleavage of such electron-withdrawing arylsulfonyl groups is typically achieved via nucleophilic attack on the sulfur atom. researchgate.net Common methods involve the use of a thiol, such as thiophenol or dodecanethiol, in the presence of a strong, non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU) or potassium carbonate. researchgate.netnih.gov This process regenerates the free secondary amine of the diazepane ring, allowing for subsequent functionalization at both nitrogen atoms. However, the brosyl group is generally more robust and requires harsher conditions for cleavage compared to the nosyl group. nih.gov
Reactivity and Functionalization of thechemrxiv.orgfishersci.co.ukDiazepane Ring
The chemrxiv.orgfishersci.co.ukdiazepane ring contains a free secondary amine (N-4) and multiple C-H bonds that can be targets for derivatization.
N-Alkylation and N-Acylation Reactions for Modulating Ring Nitrogen Properties
The secondary amine at the N-4 position of the diazepane ring is a nucleophilic site available for standard functionalization reactions. Its reactivity is typical of a cyclic secondary amine. youtube.com
N-Alkylation: This can be readily achieved by treating the compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine to neutralize the hydrogen halide byproduct. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, provides another mild and effective route to N-alkylated products. nih.gov
N-Acylation: The introduction of an acyl group can be accomplished by reaction with an acyl chloride or anhydride, often in the presence of a base (e.g., triethylamine, pyridine) to act as a scavenger for the acidic byproduct. This reaction converts the amine into a less basic and non-nucleophilic amide.
These reactions provide a straightforward means to modulate the steric and electronic properties of the diazepane scaffold.
Table 2: General Conditions for N-4 Functionalization
| Reaction Type | Reagent | Base | Solvent |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Et₃N | Acetonitrile, DMF |
| Reductive Amination | Aldehyde/Ketone + NaBH(OAc)₃ | - (or mild acid catalyst) | Dichloromethane, THF |
| N-Acylation | Acyl Chloride (RCOCl) | Et₃N, Pyridine | Dichloromethane, THF |
| N-Arylation | Aryl Halide (Ar-X) + Pd catalyst | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |
Functionalization of Carbon Positions within the Diazepane Ring
Direct functionalization of the C-H bonds within the saturated diazepane ring is challenging but can be achieved by leveraging the electronic influence of the nitrogen atoms. chemrxiv.orgnih.gov One of the most effective strategies involves deprotonation at a carbon atom adjacent (alpha) to a nitrogen that bears an activating group. nih.govwhiterose.ac.uk
In 1-(4-bromophenylsulfonyl)- chemrxiv.orgfishersci.co.ukdiazepane, the sulfonyl group at N-1 activates the adjacent C-H bonds at the C-2 and C-7 positions for deprotonation. Similarly, if the N-4 position is protected with a suitable group like a tert-butyloxycarbonyl (Boc) group, the C-H bonds at C-3 and C-5 become activated. nih.govresearchgate.net Treatment with a strong, sterically hindered base such as sec-butyllithium (B1581126) (s-BuLi) or lithium diisopropylamide (LDA) can generate a carbanion intermediate. nih.govnih.gov This lithiated species can then be trapped by a variety of electrophiles, allowing for the introduction of substituents onto the carbon skeleton of the ring. researchgate.netrsc.org
Table 3: Potential Electrophiles for Trapping Lithiated Diazepane Intermediates
| Electrophile Class | Example | Resulting Functional Group |
|---|---|---|
| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl |
| Aldehydes/Ketones | Acetone, Benzaldehyde | Hydroxyalkyl |
| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid |
| Isocyanates | Phenyl isocyanate | Amide |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl |
Ring Expansion or Contraction Reactions from the Diazepane Scaffold
While less common for this specific system, general principles of organic synthesis allow for the hypothetical rearrangement of the seven-membered diazepane ring. Such transformations would typically require multi-step sequences starting from a functionalized derivative of the parent compound.
Ring Expansion: A diazepane derivative could potentially undergo ring expansion to an eight-membered diazocane. One hypothetical route could involve a Tiffeneau-Demjanov-type rearrangement. This would necessitate the synthesis of a 2-(aminomethyl)-1,4-diazepane derivative, which upon treatment with nitrous acid would form a diazonium ion. Subsequent rearrangement and migration of one of the ring C-C bonds could lead to the expanded ring system. Another strategy involves the ring-opening of a bicyclic intermediate fused to the diazepane core. researchgate.net
Ring Contraction: The contraction of the diazepane ring to a six-membered piperazine (B1678402) derivative is also conceivable. A Favorskii-type rearrangement of a 2-halo-3-keto-1,4-diazepane derivative (which would have to be synthesized first) could, upon treatment with a base, lead to a cyclopropanone (B1606653) intermediate that subsequently opens to the contracted piperazine carboxylate. Photochemical rearrangements have also been reported to induce ring contraction in some diazepine systems. nih.gov These pathways remain theoretical for the 1-(4-bromophenylsulfonyl)- chemrxiv.orgfishersci.co.ukdiazepane scaffold and would require significant synthetic development.
Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Investigations
The systematic derivatization of 1-(4-Bromophenylsulfonyl)- nih.govsemanticscholar.orgdiazepane allows for a comprehensive exploration of the chemical space around this core structure. SAR studies focus on identifying which parts of the molecule, known as pharmacophores, are essential for its biological effects and which can be modified to enhance activity or reduce off-target effects. The synthesis of analogues can be broadly categorized by the region of the molecule being altered: the 4-bromophenyl group, the sulfonyl linker, and the nih.govsemanticscholar.orgdiazepane ring.
Modifications of the 4-Bromophenyl Moiety:
The 4-bromophenyl group presents a key area for modification to probe its role in target binding. The bromine atom at the para position can be replaced with other halogens (e.g., chlorine, fluorine) or with small lipophilic groups such as methyl or trifluoromethyl. These changes allow for an investigation into the influence of electronics and sterics at this position. Furthermore, the entire phenyl ring can be substituted with other aromatic or heteroaromatic systems, such as pyridine, thiophene, or furan (B31954), to explore different electronic and hydrogen-bonding capabilities. chemisgroup.us
Derivatization of the nih.govsemanticscholar.orgDiazepane Ring:
The nih.govsemanticscholar.orgdiazepane ring offers multiple sites for derivatization. The secondary amine at the 4-position is a prime location for the introduction of a variety of substituents to explore their impact on potency and selectivity. For instance, alkylation, acylation, or reductive amination can be employed to introduce small alkyl groups, amides, or substituted benzyl groups. Such modifications can influence the compound's polarity, basicity, and potential interactions with the biological target. Studies on related 1,4-diazepane systems have shown that modifications at this position can significantly impact biological activity. nih.govopenpharmaceuticalsciencesjournal.com
Illustrative examples of synthesized analogues for SAR studies are presented in the interactive table below.
| Compound ID | Modification on 4-Bromophenyl Ring | Substitution on nih.govsemanticscholar.orgDiazepane Ring (N-4) | Rationale for Synthesis |
| SAR-1 | 4-Chlorophenyl | - | To assess the effect of a smaller halogen on activity. |
| SAR-2 | 4-Fluorophenyl | - | To evaluate the impact of a highly electronegative atom. |
| SAR-3 | 4-Methylphenyl | - | To probe the effect of a small lipophilic group. |
| SAR-4 | Phenyl | - | To determine the necessity of the halogen substituent. |
| SAR-5 | 4-Bromophenyl | Methyl | To investigate the influence of a small alkyl group at N-4. |
| SAR-6 | 4-Bromophenyl | Ethyl | To explore the effect of a slightly larger alkyl group at N-4. |
| SAR-7 | 4-Bromophenyl | Acetyl | To introduce a neutral, hydrogen-bond acceptor at N-4. |
| SAR-8 | 4-Bromophenyl | Benzyl | To assess the impact of a larger, more lipophilic group at N-4. |
Exploration of Bioisosteric Replacements within the Compound Scaffold
Bioisosteric replacement is a powerful strategy in drug design where a functional group is substituted with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or metabolic stability. nih.gov For 1-(4-Bromophenylsulfonyl)- nih.govsemanticscholar.orgdiazepane, several key functional groups are amenable to bioisosteric replacement.
Bioisosteres for the Sulfonyl Group:
The sulfonyl group acts as a key linker and hydrogen bond acceptor. It can be replaced with other functionalities to modulate these properties. A common bioisosteric replacement for a sulfonamide is a carboxamide. This change can alter the geometry and hydrogen bonding capacity of the molecule. Another potential replacement is a ketone, which maintains a planar carbonyl group but with different electronic properties.
Bioisosteres for the Phenyl Ring:
The phenyl ring can be replaced with various five- or six-membered heteroaromatic rings. For example, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the compound's solubility and metabolic profile. Thiophene and furan are other common bioisosteres for a phenyl ring that can mimic its size and shape while presenting different electronic distributions. cambridgemedchemconsulting.com
Bioisosteres for the Bromo Substituent:
The bromine atom can be replaced by other groups of similar size and lipophilicity. A trifluoromethyl group is a classic bioisostere for a bromine atom, as it is also lipophilic and electron-withdrawing but has a different steric profile. An isopropyl group can also be considered as a non-halogen bioisostere for bromine.
The following table details potential bioisosteric replacements within the 1-(4-Bromophenylsulfonyl)- nih.govsemanticscholar.orgdiazepane scaffold.
| Original Group | Bioisosteric Replacement | Rationale |
| Sulfonyl (-SO2-) | Carboxamide (-CONH-) | To alter hydrogen bonding capacity and geometry. drughunter.com |
| Sulfonyl (-SO2-) | Ketone (-CO-) | To maintain a planar hydrogen bond acceptor with different electronics. |
| Phenyl | Pyridyl | To introduce a hydrogen bond acceptor and modify solubility. cambridgemedchemconsulting.com |
| Phenyl | Thienyl | To explore different heteroaromatic interactions. cambridgemedchemconsulting.com |
| Bromo (-Br) | Trifluoromethyl (-CF3) | To maintain lipophilicity and electron-withdrawing character with altered sterics. cambridgemedchemconsulting.com |
| Bromo (-Br) | Isopropyl (-CH(CH3)2) | To replace the halogen with a similarly sized lipophilic group. cambridgemedchemconsulting.com |
Through the systematic synthesis of analogues and the exploration of bioisosteric replacements, a detailed understanding of the SAR for the 1-(4-Bromophenylsulfonyl)- nih.govsemanticscholar.orgdiazepane scaffold can be achieved. This knowledge is crucial for the rational design of more potent and selective compounds with improved drug-like properties.
Advanced Applications and Future Research Trajectories
Utility as a Privileged Scaffold in Chemical Biology and Medicinal Chemistry Research
The term "privileged structure" refers to molecular scaffolds that are capable of binding to multiple biological targets, making them valuable starting points for the development of new biologically active compounds. nih.gov The diazepine (B8756704) ring, particularly the 1,4-diazepine variant found in 1-(4-bromophenylsulfonyl)- nih.govbldpharm.comdiazepane, is considered such a scaffold. nih.govnih.gov Its non-planar, flexible seven-membered ring allows it to adopt various conformations, enabling it to interact with a wide range of protein binding sites. nih.gov The presence of two nitrogen atoms provides sites for further functionalization, allowing for the creation of diverse chemical libraries. mdpi.commdpi.com
The benzisoxazole and 1,4-benzodioxane (B1196944) structures are also recognized as privileged scaffolds in medicinal chemistry, highlighting the importance of such core structures in drug discovery. nih.govrsc.org The 1,4-diazepine moiety is a core component of many compounds with a broad spectrum of biological activities. nih.govmdpi.com The sulfonyl group and the bromo-substitution on the phenyl ring of 1-(4-bromophenylsulfonyl)- nih.govbldpharm.comdiazepane offer additional opportunities for synthetic modification, making it a highly adaptable template for research in chemical biology.
Focused compound libraries are collections of molecules designed to interact with a specific protein target or family of targets. nih.govnih.gov The use of a privileged scaffold like the 1,4-diazepane core is a common strategy in the design of these libraries. nih.gov By starting with a core structure known to have biological relevance, researchers can increase the probability of finding "hit" compounds during screening campaigns. nih.gov
Academic screening initiatives often rely on high-throughput screening (HTS) to test large numbers of compounds for biological activity. nih.gov The synthesis of a focused library based on the 1-(4-bromophenylsulfonyl)- nih.govbldpharm.comdiazepane scaffold would involve systematically modifying different parts of the molecule. For instance, the secondary amine in the diazepane ring can be alkylated or acylated, and the bromine atom on the phenyl ring can be replaced using various cross-coupling reactions. This combinatorial approach can rapidly generate a large number of structurally related analogs. researchgate.net
The table below illustrates a hypothetical design for a focused library based on the 1-(4-bromophenylsulfonyl)- nih.govbldpharm.comdiazepane scaffold, showcasing the potential for diversification.
| Scaffold | Modification Site | Example Functional Groups | Resulting Compound Class |
| 1-(4-Bromophenylsulfonyl)- nih.govbldpharm.comdiazepane | Diazepane Nitrogen (N-4) | Alkyl chains, Benzyl (B1604629) groups, Carboxylic esters | N-substituted diazepanes |
| 1-(4-Bromophenylsulfonyl)- nih.govbldpharm.comdiazepane | Phenyl Ring (C-4) | Aryl groups, Heterocycles, Alkynes | Biaryl or heterocyclic sulfonamides |
| 1-(4-Bromophenylsulfonyl)- nih.govbldpharm.comdiazepane | Sulfonyl Group | (Modification is less common) | (Varied sulfonamide analogs) |
These libraries can then be screened against various biological targets in academic settings to identify novel probes for studying cellular processes or to validate new therapeutic targets.
Potential Applications in Non-Biological Fields
While the primary interest in diazepine scaffolds has been in medicinal chemistry, their unique structural and electronic properties also make them candidates for applications in materials science and catalysis.
The rigid sulfonyl group combined with the flexible diazepane ring in 1-(4-bromophenylsulfonyl)- nih.govbldpharm.comdiazepane could be exploited in the design of novel polymers or supramolecular structures. The presence of hydrogen bond donors and acceptors, along with the potential for aromatic stacking interactions from the phenyl ring, could facilitate the formation of well-ordered, self-assembling systems. While specific research on this compound in materials science is limited, related diazepine structures have been incorporated into more complex molecular architectures.
The two nitrogen atoms of the 1,4-diazepane ring make it an excellent bidentate ligand for coordinating with metal ions. The sulfonyl group can influence the electronic properties of the ligand, which in turn can modulate the reactivity of the metal center. A notable example involves a ligand derived from 1,4-diazepane, which was used to create a tricopper complex capable of catalyzing the conversion of methane (B114726) to methanol (B129727). researchgate.net This demonstrates the potential of the 1,4-diazepane scaffold in developing new catalysts for challenging chemical transformations.
The chirality of substituted diazepanes can also be exploited in asymmetric catalysis. The synthesis of enantiomerically pure 1,4-diazepanes is an active area of research, with potential applications in creating catalysts for stereoselective reactions. researchgate.net
Development of Radioligands or Chelating Agents for Pre-Clinical Molecular Imaging (e.g., MRI, PET contrast agents in non-human models)
Molecular imaging techniques like Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) are crucial tools in pre-clinical research. These techniques often rely on contrast agents or radiolabeled tracers to visualize specific biological processes in non-human models. frontiersin.org
The 1,4-diazepane scaffold is a promising platform for developing such agents. Its ability to chelate metal ions is particularly relevant for MRI contrast agents, which are often based on gadolinium (Gd³⁺) or manganese (Mn²⁺) complexes. frontiersin.orgnih.gov The stability of the metal complex is a critical factor, and the diazepane ring can be functionalized with additional donor groups to create highly stable hexadentate chelators. For example, N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines have been synthesized as effective chelators for Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide used in PET imaging. nih.gov
The 1-(4-bromophenylsulfonyl)- nih.govbldpharm.comdiazepane molecule itself could be a precursor for such agents. The bromine atom can be replaced with a radioisotope of bromine (e.g., ⁷⁶Br) for PET imaging, or with a chelating moiety for complexing with a paramagnetic metal ion for MRI.
The table below summarizes the key features of different imaging modalities and the potential role of diazepane-based compounds.
| Imaging Modality | Agent Type | Role of Diazepane Scaffold | Example Metal/Isotope |
| MRI | Paramagnetic Contrast Agent | Chelator for metal ion | Gd³⁺, Mn²⁺ |
| PET | Radioligand | Carrier for positron-emitting radionuclide | ⁶⁸Ga, ⁷⁶Br |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical research. nih.gov These computational tools can be used to predict the biological activity of molecules, design new compounds with desired properties, and optimize synthetic routes. nih.govmdpi.com
In the context of 1-(4-bromophenylsulfonyl)- nih.govbldpharm.comdiazepane, AI and ML could be applied in several ways:
Activity Prediction: ML models can be trained on existing data for diazepine-containing compounds to predict the potential biological activities of new analogs derived from the 1-(4-bromophenylsulfonyl)- nih.govbldpharm.comdiazepane scaffold. arxiv.orgnih.govnih.gov This can help prioritize which compounds to synthesize and test, saving time and resources.
De Novo Design: Generative AI models can design entirely new molecules based on the 1,4-diazepane scaffold that are optimized for a specific biological target. mdpi.com These models learn the underlying patterns in chemical space and can propose novel structures that a human chemist might not have considered.
QSAR (Quantitative Structure-Activity Relationship) Studies: By analyzing a library of compounds based on the 1-(4-bromophenylsulfonyl)- nih.govbldpharm.comdiazepane core, QSAR models can identify the key structural features that are important for a particular biological activity. openpharmaceuticalsciencesjournal.complos.org This information can then be used to guide the design of more potent and selective compounds.
The integration of these in silico methods with traditional chemical synthesis and biological screening creates a powerful workflow for exploring the chemical space around the 1-(4-bromophenylsulfonyl)- nih.govbldpharm.comdiazepane scaffold and unlocking its full potential in various research applications.
Outlook and Future Directions in Synthetic Methodology and Mechanistic Exploration
The landscape of synthetic chemistry is in a perpetual state of evolution, driven by the dual needs for efficiency and innovation. For "1-(4-Bromophenylsulfonyl)- researchgate.netorganic-chemistry.orgdiazepane" and its analogs, future research trajectories in synthetic methodology and mechanistic exploration are poised to enhance the precision, sustainability, and diversity of their production. The exploration of novel catalytic systems, the application of advanced synthetic technologies, and the use of computational chemistry are anticipated to be the cornerstones of future advancements in this area.
A significant avenue for future synthetic development lies in the application of innovative catalytic processes. While traditional methods for the synthesis of N-arylsulfonylated diazepanes are effective, they often rely on stoichiometric reagents and can be limited in scope. The development of novel catalytic systems that can facilitate the construction of the diazepane ring or the installation of the sulfonyl group with greater efficiency and selectivity is a key area of interest. For instance, methods inspired by hydrogen borrowing catalysis, which has been successfully applied to the synthesis of 1,4-diazacycles from diols and diamines using ruthenium(II) catalysts, could offer a more environmentally benign approach. organic-chemistry.org Adapting such catalytic systems to accommodate a broader range of substrates, including those with the specific steric and electronic properties of 1-(4-Bromophenylsulfonyl)- researchgate.netorganic-chemistry.orgdiazepane, represents a promising research direction.
Furthermore, the exploration of transition-metal-catalyzed cross-coupling reactions for the formation of the C-N bonds within the diazepine ring or for the direct N-arylation with sulfonyl chlorides is an area ripe for investigation. Recent advancements in the synthesis of functionalized 1,4-benzodiazepines have utilized copper-catalyzed intramolecular C-N bond coupling, which could potentially be adapted for the synthesis of related diazepane structures. nih.gov The development of catalysts that are tolerant of the various functional groups present on both the diazepine core and the arylsulfonyl moiety will be critical for expanding the synthetic utility of these methods.
In parallel with the development of new synthetic methods, a deeper mechanistic understanding of the reactions used to synthesize "1-(4-Bromophenylsulfonyl)- researchgate.netorganic-chemistry.orgdiazepane" is crucial. Detailed mechanistic studies, combining experimental techniques such as kinetic analysis and isotope labeling with computational modeling, can provide invaluable insights into reaction pathways, transition states, and the factors governing regioselectivity and stereoselectivity. For example, mechanistic studies on the synthesis of related arylsulfonyl compounds have elucidated the role of catalysts and reaction conditions in determining the final product, which can inform the optimization of existing synthetic routes and the design of new ones. researchgate.net
The use of computational chemistry, particularly density functional theory (DFT), is expected to play an increasingly important role in the mechanistic exploration of these synthetic transformations. Computational modeling can be employed to predict reaction outcomes, identify potential intermediates and byproducts, and guide the rational design of more efficient catalysts and reaction protocols. This in silico approach, when used in concert with experimental validation, can significantly accelerate the pace of synthetic innovation.
Looking ahead, the integration of advanced synthetic technologies such as flow chemistry and automated synthesis platforms holds considerable promise for the production of "1-(4-Bromophenylsulfonyl)- researchgate.netorganic-chemistry.orgdiazepane" and its derivatives. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for telescoped multi-step syntheses. The development of robust and scalable flow-based methods for the synthesis of this compound class would represent a significant step forward in their practical application.
Q & A
Q. What are the optimized synthetic routes for 1-(4-bromophenylsulfonyl)-[1,4]diazepane, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution between 1,4-diazepane and 4-bromobenzenesulfonyl chloride. Key steps include:
- Catalyst Selection : Use polar aprotic solvents (e.g., DMF) with KCO as a base to deprotonate the diazepane nitrogen, enhancing sulfonyl group coupling .
- Temperature Control : Reactions performed at 0–5°C minimize side reactions (e.g., sulfonamide hydrolysis) .
- Purification : Column chromatography with gradients of chloroform/methanol (95:5 to 90:10) resolves unreacted starting materials. Typical yields range from 38% to 61%, depending on stoichiometry and catalyst loading .
Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical?
Methodological Answer:
- H NMR : Key signals include:
- Mass Spectrometry (MS) : Look for [M+H] at m/z 331.2 (calculated for CHBrNOS) .
- HPLC Purity : Use a C18 column with a methanol/water (65:35) mobile phase at pH 4.6 (adjusted with acetic acid) to assess purity >95% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its receptor binding affinity?
Methodological Answer:
- Target Selection : Prioritize receptors with known diazepane interactions (e.g., dopamine D3, CB2) .
- Analog Synthesis : Modify substituents (e.g., replace bromine with Cl, CF) to probe steric/electronic effects.
- Binding Assays : Use radioligand displacement (e.g., [H]spiperone for D3) and measure IC values. For CB2, cAMP inhibition assays with EC thresholds <100 nM indicate potency .
- Data Interpretation : Correlate substituent polarity (logP) with binding affinity. For example, CF analogs show enhanced CB2 activity due to increased hydrophobicity .
Q. How can computational modeling resolve contradictions in experimental binding data across assays?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Becke’s hybrid functional (B3LYP) with exact exchange terms improves accuracy for sulfonyl group interactions .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., CB2) over 100 ns trajectories to assess stability. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>80%) .
- Docking Validation : Cross-validate with experimental IC data. For example, low-energy poses (ΔG < −8 kcal/mol) correlate with high affinity .
Q. What strategies improve metabolic stability in pharmacokinetic (PK) profiling?
Methodological Answer:
- In Vitro Assays : Use liver microsomes (human/rat) to identify metabolic hotspots. For diazepanes, cytochrome P450 3A4 often mediates N-dealkylation .
- Structural Modifications : Introduce polar groups (e.g., tetrahydropyran) to reduce logP. This decreases clearance rates (e.g., from 45 mL/min/kg to 22 mL/min/kg in rat models) .
- Formulation : Use co-solvents (e.g., PEG 400) to enhance aqueous solubility (>1 mg/mL) for IV administration .
Q. How should researchers address conflicting bioactivity data in different assay systems?
Methodological Answer:
- Assay Validation : Replicate results in orthogonal assays (e.g., functional cAMP vs. radioligand binding) to confirm target engagement .
- Data Normalization : Adjust for assay-specific variables (e.g., cell line receptor density, incubation time). For example, CB2 Emax values vary by >20% between CHO and HEK293 cells .
- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical weighting (e.g., random-effects model) to resolve discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
